molecular formula C11H22O3 B13782533 2-Hydroxyheptyl isobutyrate CAS No. 67845-55-0

2-Hydroxyheptyl isobutyrate

Cat. No.: B13782533
CAS No.: 67845-55-0
M. Wt: 202.29 g/mol
InChI Key: AQENJUWUMIOQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyheptyl isobutyrate is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxy group attached to a heptyl chain, which is esterified with isobutyric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyheptyl isobutyrate can be synthesized through the esterification of 2-hydroxyheptanol with isobutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyheptyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of heptanoic acid derivatives.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of different esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Heptanoic acid derivatives.

    Reduction: Heptyl alcohol.

    Substitution: Various esters and ethers depending on the substituent used.

Scientific Research Applications

2-Hydroxyheptyl isobutyrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxyheptyl isobutyrate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active components that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyheptyl acetate
  • 2-Hydroxyheptyl propionate
  • 2-Hydroxyheptyl butyrate

Uniqueness

2-Hydroxyheptyl isobutyrate is unique due to its specific ester linkage with isobutyric acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .

Properties

CAS No.

67845-55-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2-hydroxyheptyl 2-methylpropanoate

InChI

InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-14-11(13)9(2)3/h9-10,12H,4-8H2,1-3H3

InChI Key

AQENJUWUMIOQRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(COC(=O)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.